molecular formula C18H16O6 B7735412 2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid

2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid

Cat. No.: B7735412
M. Wt: 328.3 g/mol
InChI Key: VSWLSLBZCRISTF-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a chromenone structure, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

2-[2-(furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-9-7-10(2)15-12(8-9)14(19)17(23-11(3)18(20)21)16(24-15)13-5-4-6-22-13/h4-8,11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWLSLBZCRISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Furan-2-yl)-6,8-dimethyl-4-oxochromen-3-yl]oxypropanoic acid is unique due to its combined furan and chromenone structures, which confer a distinct set of chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and exhibit more diverse biological activities compared to simpler furan derivatives .

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